2-(Difluoromethoxy)phenylacetic acid

説明

Overview of Phenylacetic Acid Derivatives in Chemical Sciences

Phenylacetic acids are a class of organic compounds featuring a phenyl group attached to an acetic acid moiety. ontosight.ai This structural motif serves as a foundational scaffold for a diverse array of molecules with significant applications across various scientific disciplines. mdpi.com In the pharmaceutical industry, derivatives of phenylacetic acid are integral to the synthesis of a range of drugs, including anti-inflammatory agents, analgesics, and antipyretics. ontosight.aigoogle.com Beyond medicine, they are utilized in agrochemicals as herbicides and plant growth regulators, and in the fragrance industry for their characteristic honey-like scent. ontosight.aiyoutube.com

Research into phenylacetic acid and its derivatives has a long history, with early studies dating back to the 1930s recognizing its role as a plant hormone, or auxin. oup.com For a significant period, research in this area was prominent, particularly in the 1980s, exploring its bioactivity and wide distribution in the plant kingdom. nih.gov However, scientific focus later shifted, leading to a period of diminished research on phenylacetic acid itself. nih.gov More recently, there has been a renewed interest in this class of compounds, spurred by technological advancements and a deeper understanding of biochemical pathways. nih.gov The development of synthetic methodologies for phenylacetic acid derivatives has also evolved, reflecting broader advances in organic chemistry.

Defining the Chemical Compound: 2-(Difluoromethoxy)phenylacetic Acid

This compound is a specific derivative of phenylacetic acid that has garnered attention in chemical research. It is distinguished by the presence of a difluoromethoxy group at the ortho position (position 2) of the phenyl ring relative to the acetic acid side chain.

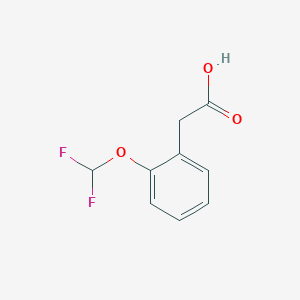

The systematic IUPAC name for this compound is 2-[2-(difluoromethoxy)phenyl]acetic acid. aladdin-e.com Its chemical structure consists of a central benzene (B151609) ring, a carboxylic acid group (-COOH) attached to a methylene (B1212753) bridge (-CH2-), and a difluoromethoxy group (-OCHF2) substituted at the adjacent carbon on the ring. The presence of the two highly electronegative fluorine atoms in the methoxy (B1213986) group significantly influences the electronic properties of the molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 86867-68-7 chemicalbook.com |

| Molecular Formula | C9H8F2O3 chemicalbook.com |

| Molecular Weight | 202.15 g/mol chemicalbook.com |

| InChI Key | HQSIEUGDICOLBI-UHFFFAOYSA-N aladdin-e.com |

Isomers are compounds that have the same molecular formula but different structural arrangements. For (difluoromethoxy)phenylacetic acid, the position of the difluoromethoxy group on the phenyl ring is crucial in defining its specific properties. The main isomers are:

This compound (ortho isomer): The subject of this article.

3-(Difluoromethoxy)phenylacetic acid (meta isomer): The difluoromethoxy group is at the meta position.

4-(Difluoromethoxy)phenylacetic acid (para isomer): The difluoromethoxy group is at the para position.

Each isomer possesses distinct physical and chemical properties due to the different spatial relationship between the difluoromethoxy group and the acetic acid moiety, which can affect factors such as intramolecular hydrogen bonding and electronic effects.

Another related compound is α,α-Difluorophenylacetic acid, where the two fluorine atoms are attached to the carbon atom of the acetic acid side chain, not the phenyl ring, giving it different chemical characteristics. ossila.com

Table 2: Comparison of (Difluoromethoxy)phenylacetic Acid Isomers

| Compound Name | Position of -OCHF2 | CAS Number |

|---|---|---|

| This compound | ortho | 86867-68-7 calpaclab.com |

| 3-(Difluoromethoxy)phenylacetic acid | meta | 90536-73-5 |

Research Landscape and Knowledge Gaps for the Chemical Compound

The research landscape for this compound indicates its use as a building block in synthetic and medicinal chemistry. Studies have explored its potential anti-inflammatory and anticancer activities. For instance, research has shown it may inhibit cell proliferation in certain cancer cell lines. Additionally, regioisomers of phenylacetic acid containing a difluoromethyl group have been investigated as potential dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways. nih.gov

However, significant knowledge gaps remain. While its potential biological activities are being explored, detailed mechanistic studies are often still in early stages. The full scope of its applications in materials science and other fields is not yet well-defined. Furthermore, while synthetic methods exist, the development of more efficient, scalable, and environmentally friendly synthetic routes continues to be an area of active research. Further investigation is required to fully elucidate its pharmacological profile and to explore the structure-activity relationships of its derivatives.

Current State of Academic Inquiry

Academic investigation into this compound is primarily concentrated on its potential pharmacological applications. The introduction of fluorine-containing groups, such as difluoromethoxy, is a common strategy in medicinal chemistry to enhance metabolic stability and modify the electronic properties of a molecule. bham.ac.uk

Pharmacological Investigations:

Anti-inflammatory Effects: The compound has been studied for its potential to modulate inflammatory responses. Research suggests it may act through the inhibition of pro-inflammatory cytokines. Phenylacetic acid derivatives are a known class of compounds evaluated for anti-inflammatory activity. nih.gov

Anticancer Activity: Preliminary research indicates that this compound may possess anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. Furthermore, in vitro experiments have demonstrated its ability to induce apoptosis in breast cancer cells by activating caspase pathways. The strategic use of the difluoromethoxy group to improve the stability of drug candidates has been explored in related anticancer compounds. bham.ac.uknih.gov

Synthetic Chemistry: The synthesis of this compound has benefited from general advancements in organofluorine chemistry. Historically, the installation of a difluoromethoxy group required harsh reaction conditions. However, the development of modern techniques, such as photocatalytic methodologies, has enabled more efficient and direct difluoromethoxylation of aromatic substrates at room temperature, making the compound more accessible for research.

Unexplored Avenues and Future Research Directions

While initial studies are promising, the full therapeutic potential and biochemical profile of this compound remain largely to be determined. Several key areas warrant further investigation.

Elucidation of Molecular Mechanisms: The precise molecular targets and biochemical pathways through which the compound exerts its anti-inflammatory and potential analgesic effects are not fully understood and are still the subject of ongoing studies. Future research should focus on identifying specific enzyme or receptor interactions to clarify its mechanism of action.

Expansion of Preclinical Studies: Much of the current research on its anticancer activity has been conducted in vitro. A critical next step is to progress to in vivo animal models to assess the compound's efficacy, pharmacokinetics, and bioavailability in a biological system.

Structure-Activity Relationship (SAR) Studies: There is an opportunity for the systematic design and synthesis of new derivatives. Such studies would help to establish a comprehensive structure-activity relationship, potentially leading to the development of analogues with enhanced potency, selectivity, and improved pharmacological profiles.

Investigation of Dual-Inhibitor Capabilities: Some novel phenylacetic acid regioisomers have been shown to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in inflammatory pathways. nih.gov A potential avenue of research would be to investigate whether this compound or its derivatives share this dual-inhibitory capacity, which could be advantageous for treating complex inflammatory diseases.

Structure

3D Structure

特性

IUPAC Name |

2-[2-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-9(11)14-7-4-2-1-3-6(7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSIEUGDICOLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378896 | |

| Record name | 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86867-68-7 | |

| Record name | 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Difluoromethoxy Phenylacetic Acid and Its Derivatives

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 2-(Difluoromethoxy)phenylacetic acid involves strategically disconnecting the molecule into simpler, more readily available starting materials. The two primary functionalities to consider are the phenylacetic acid backbone and the ortho-positioned difluoromethoxy group.

The retrosynthetic disconnection logically points to two main precursor categories. The first involves building the acetic acid side chain onto a pre-functionalized ring, while the second involves adding the difluoromethoxy group to a phenylacetic acid derivative.

From a Substituted Phenol: The most common strategy begins with a precursor containing a hydroxyl group at the 2-position, which is later converted to the difluoromethoxy group. A key starting material for this route is a 2-hydroxyphenylacetic acid ester. The ester form is used to protect the carboxylic acid functionality during the difluoromethylation step.

From Benzyl (B1604629) Cyanide: Another fundamental precursor in the synthesis of phenylacetic acids is benzyl cyanide. orgsyn.org In this context, a synthetic route could begin with 2-(difluoromethoxy)benzyl cyanide, which is then hydrolyzed to the desired acid.

From Mandelic Acid: The reduction of mandelic acid is another established route to phenylacetic acid. google.com A corresponding synthesis for the target compound would therefore start from 2-(difluoromethoxy)mandelic acid.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor Category | Specific Example | Role in Synthesis |

|---|---|---|

| Substituted Phenols | 2-Hydroxyphenylacetic acid ester | Provides the core phenylacetic acid structure and a hydroxyl group for difluoromethylation. |

| Benzyl Halides/Cyanides | 2-(Difluoromethoxy)benzyl cyanide | The cyanide group can be hydrolyzed to form the carboxylic acid moiety. orgsyn.org |

| Mandelic Acids | 2-(Difluoromethoxy)mandelic acid | The hydroxyl group on the side chain can be reduced to complete the acetic acid structure. google.com |

The introduction of the difluoromethoxy (-OCHF₂) group is the pivotal step in the synthesis. This is typically achieved through O-difluoromethylation of a corresponding phenol. The primary method involves the generation of difluorocarbene (:CF₂), a reactive intermediate that is trapped by a phenoxide nucleophile. orgsyn.orgorgsyn.org

Several synthetic strategies have been developed to generate difluorocarbene under various conditions: orgsyn.org

Decarboxylative Methods: These have become a simple and effective alternative to harsher methods. orgsyn.org Reagents like sodium chlorodifluoroacetate are thermally decarboxylated to produce difluorocarbene. orgsyn.org

Phosphonium Salts and Halo-difluoroacetate Salts: These are two major classes of reagents used in decarboxylative strategies for generating difluorocarbene. orgsyn.orgorgsyn.org

Sulfonium Salts: Bench-stable S-(difluoromethyl)sulfonium salts have been developed as practical difluorocarbene precursors that react efficiently with phenols. sci-hub.se

Photocatalytic Methods: Modern approaches utilize visible-light photocatalysis to generate difluorocarbene under mild, room-temperature conditions, representing a significant improvement over traditional thermal methods. nih.gov

The choice of strategy often depends on the substrate's functional group tolerance, desired reaction conditions, and scale of production. nih.gov

Established Synthetic Routes to the Chemical Compound

Established routes to this compound generally rely on multi-step sequences that employ well-understood reaction mechanisms and commercially available reagents.

A common and logical synthetic pathway involves a sequence starting from a protected 2-hydroxyphenylacetic acid. A typical sequence is as follows:

Protection/Esterification: 2-Hydroxyphenylacetic acid is converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the acidic proton of the carboxyl group, which would otherwise interfere with the basic conditions of the subsequent difluoromethylation step.

O-Difluoromethylation: The phenolic hydroxyl group of the 2-hydroxyphenylacetate ester is converted to the difluoromethoxy group using a suitable difluorocarbene precursor and a base.

Hydrolysis: The ester group is hydrolyzed back to a carboxylic acid using either acidic or basic conditions, yielding the final product, this compound. mdpi.com

This sequence ensures that the sensitive functional groups are managed correctly throughout the synthesis, leading to the desired product.

The success of the synthesis hinges on the appropriate choice of reagents and the precise control of reaction conditions for each step.

Difluoromethylation of Phenols:

Using Diethyl (bromodifluoromethyl)phosphonate: This reagent is used in the presence of a base like potassium hydroxide (B78521) in a solvent system such as acetonitrile (B52724) and water at room temperature. nih.gov This method has been successfully applied to the synthesis of complex molecules containing the difluoromethoxy group. nih.gov

Using Sodium Chlorodifluoroacetate: This salt is a common difluorocarbene precursor. orgsyn.org The reaction is typically carried out in the presence of a base like cesium carbonate in a polar aprotic solvent. The mixture is heated to induce thermal decarboxylation and generate the difluorocarbene in situ. orgsyn.orgorgsyn.org

Ester Hydrolysis:

Acidic Hydrolysis: The ester can be refluxed in a mixture of an acid, such as hydrochloric acid, and a solvent like dioxane/water to yield the carboxylic acid. mdpi.com

Basic Hydrolysis (Saponification): The ester is treated with a base, such as sodium hydroxide in aqueous methanol, followed by acidification with a strong acid (e.g., HCl) to precipitate the final product. google.com

Table 2: Comparison of Common O-Difluoromethylation Reagents

| Reagent | Typical Base | Solvent | Conditions | Key Features |

|---|---|---|---|---|

| Diethyl (bromodifluoromethyl)phosphonate | Potassium Hydroxide (KOH) | Acetonitrile / Water | Room Temperature | Moderate yields, applicable to complex structures. nih.gov |

| Sodium Chlorodifluoroacetate | Cesium Carbonate (Cs₂CO₃) | DMF / NMP | Elevated Temperature | Common, cost-effective, requires thermal conditions. orgsyn.orgorgsyn.org |

| S-(Difluoromethyl)sulfonium Salt | Lithium Hydroxide (LiOH) | N/A | Mild Conditions | Bench-stable reagent, good to excellent yields. sci-hub.se |

| Difluorobromoacetic Acid | N/A (Photocatalyst) | N/A | Visible Light, Room Temp. | Advanced method, mild conditions, high functional group tolerance. nih.gov |

Advanced Synthetic Approaches and Innovations

Recent innovations in organofluorine chemistry have led to more advanced and milder methods for synthesizing difluoromethoxylated compounds. nih.gov These approaches address the limitations of traditional methods, which often require harsh conditions. orgsyn.org

A significant advancement is the use of visible-light photoredox catalysis . This strategy enables the preparation of aromatic difluoromethyl ethers under significantly milder conditions than previous methods. nih.gov In 2017, a method was reported that generates the difluorocarbene species (:CF₂) in situ from commercially available and easy-to-handle difluorobromoacetic acid (BrCF₂CO₂H). nih.gov The reaction is facilitated by a photocatalyst, such as fac-Ir(ppy)₃, at room temperature upon irradiation with visible light. nih.gov

This photocatalytic approach offers several advantages:

Mild Reaction Conditions: The reaction proceeds at room temperature, avoiding the need for high temperatures required in traditional thermal decarboxylation methods. nih.gov

Broad Substrate Scope: The method is compatible with a wide variety of functional groups, including halides, nitriles, esters, and ethers. nih.gov

Late-Stage Functionalization: The mildness of the conditions makes this approach suitable for introducing the difluoromethoxy group late in a synthetic sequence, which is highly valuable in medicinal chemistry and drug discovery. pkusz.edu.cn

These innovations have expanded the accessibility of this compound and its derivatives, facilitating further research into their properties and applications.

Catalytic Methods in Fluoroalkylation for Related Compounds

The introduction of fluoroalkyl groups, such as the difluoromethoxy group, into organic molecules is a key focus in medicinal chemistry due to the unique properties these moieties impart. cas.cn Modern synthetic chemistry has seen significant advances in catalytic methods to achieve these transformations efficiently. Photocatalytic methodologies, for instance, have enabled the direct difluoromethoxylation of aromatic substrates at room temperature using redox-active difluoromethoxylating reagents under visible light. This represents a substantial improvement over traditional methods that often required harsh conditions.

Various metal-based catalytic systems have been developed for fluoroalkylation reactions. Copper catalysis, for example, has been utilized in the photoredox-mediated fluoroalkylation-thiolation of alkenes. cas.cn Another copper-catalyzed approach involves the decarboxylation of perfluoroacetate ions at elevated temperatures to generate an active "Cu-CF3" reagent for further reactions. osti.gov Palladium-catalyzed reactions have also proven effective, such as the aryldifluoromethylation of arylboronic acids with aryldifluoromethyl bromides, which proceeds under mild conditions with high efficiency. rsc.org For activating more challenging substrates like aryl bromides and chlorides, nickel catalysts are an attractive and cost-effective alternative to palladium. osti.gov

Table 1: Overview of Catalytic Fluoroalkylation Methods

Chemo- and Regioselective Synthesis Strategies

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound to ensure the correct arrangement of functional groups and avoid the formation of unwanted isomers. Regioselectivity, in particular, is crucial for controlling the substitution pattern on the phenyl ring. An example of high regioselectivity is the copper(I)-catalyzed 1,3-dipolar cycloaddition of azides with terminal alkynes, which yields exclusively 1,4-disubstituted triazole products, with no formation of the 1,5-disubstituted isomer. nih.govmdpi.com This level of control is attributed to the formation of a copper(I) acetylide intermediate that directs the reaction pathway. mdpi.com

In the context of synthesizing carboxylic acids, palladium-catalyzed hydrocarboxylation of alkenes with formic acid demonstrates excellent chemo- and regioselectivity. organic-chemistry.org This method produces linear carboxylic acids with high selectivity (>20:1) and tolerates a wide variety of functional groups, showcasing a strategy to selectively introduce a carboxylic acid moiety into a molecule. organic-chemistry.org For the synthesis of fluorinated phenylacetic acids, methods have been developed starting from substituted anilines. google.com These processes involve diazotization followed by a reaction in a system containing catalysts and other reagents to build the acetic acid side chain, with the substitution pattern on the final product being determined by the starting aniline. google.com

Industrial Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces several critical considerations, including cost, safety, efficiency, and product purity. orgsyn.org For fluorinated phenylacetic acids, patented methods highlight pathways suitable for large-scale production by using raw materials that are simple and readily available, employing gentle reaction conditions, and avoiding high-priced noble metal catalysts. google.com The focus of industrial process development is on identifying efficient routes that can accommodate large batch sizes while maintaining high yields and purity.

The classic synthesis of the parent compound, phenylacetic acid, from benzyl cyanide via acid hydrolysis provides insights into practical scale-up challenges. orgsyn.org The reaction can be vigorous, necessitating careful control of reaction conditions and equipment designed to handle such processes. orgsyn.org Purification of the crude product is another key step; on a large scale, this may involve techniques like distillation under reduced pressure to obtain material of the required purity. orgsyn.org A successful large-scale protocol was demonstrated for the direct alkylation of phenylacetic acid, where a 10-gram scale reaction maintained high yield and enantioselectivity, and allowed for the recovery of the chiral reagent, which is a key factor for economic viability on an industrial scale. nih.gov

Derivatization Strategies and Analogue Synthesis

Functionalization of the Phenyl Ring and Carboxylic Acid Group

The structure of this compound offers two primary sites for derivatization: the phenyl ring and the carboxylic acid group. The carboxylic acid moiety can undergo a range of standard transformations. For example, it can be converted into esters, amides, or acid halides, or be reduced to the corresponding alcohol. A common derivatization reaction is the formation of an amide bond, a strategy used in analytical methods where phenylacetic acid is derivatized with reagents like 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide (DMEQ-hydrazide) for fluorescence detection. nih.gov The phenyl ring can undergo substitution reactions, allowing for the introduction of additional functional groups, although the position of substitution will be influenced by the existing ortho-(difluoromethoxy)acetyl group. The entire molecule can also be subject to oxidation or reduction under specific conditions.

Synthesis of Chiral Derivatives

Introducing chirality into derivatives of this compound can be achieved by creating a stereocenter at the alpha-carbon (the carbon atom adjacent to both the phenyl ring and the carboxylic acid group). A highly effective method for this is the direct, enantioselective alkylation of arylacetic acids. nih.gov This approach utilizes a chiral lithium amide as a non-covalent, stereodirecting agent, which circumvents the need for traditional multi-step chiral auxiliary-based methods. nih.gov The process is operationally simple and has been shown to produce high enantioselectivity with a variety of arylacetic acids and alkylating agents. nih.gov For instance, the ethylation of phenylacetic acid proceeded with 96% enantiomeric excess (ee), and high enantioselectivity was maintained even with more sterically hindered alkylating agents. nih.gov Another powerful strategy for creating chiral centers is asymmetric hydrogenation, which has been successfully applied to produce chiral trifluoroethyl lactams with excellent enantioselectivities of up to 99.9% ee. rsc.org

Table 2: Enantioselective Alkylation of Arylacetic Acids via Chiral Lithium Amide

Data adapted from a study on direct enantioselective alkylation of arylacetic acids, serving as a model for chiral derivatization. nih.gov

Challenges in Derivatization and Strategies for Overcoming Them

Several challenges can arise during the derivatization of this compound. A primary difficulty is controlling regioselectivity during the functionalization of the phenyl ring. The presence of two ortho-substituents can lead to mixtures of products in electrophilic aromatic substitution reactions. Another challenge lies in the synthesis of chiral derivatives. Traditional methods often require a three-stage process of attaching a chiral auxiliary, performing the stereoselective alkylation, and then removing the auxiliary. nih.gov This multi-step sequence can be inefficient. A modern strategy to overcome this is the use of catalytic amounts of a chiral agent, such as a chiral lithium amide, to induce enantioselectivity directly in a single step, which is more atom-economical and operationally simple. nih.gov Furthermore, the development of highly enantioselective catalytic methods, such as asymmetric hydrogenation using specialized chiral ligands like f-spiroPhos, provides an efficient route to chiral products that might otherwise be difficult to access. rsc.org

Table of Mentioned Compounds

Iii. Spectroscopic and Analytical Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular architecture of 2-(Difluoromethoxy)phenylacetic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of structural information.

NMR spectroscopy is the most powerful method for elucidating the detailed carbon-hydrogen framework and for confirming the presence and connectivity of fluorine atoms in the molecule.

¹H NMR: In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals. The single proton of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The methylene (B1212753) protons (-CH₂) of the acetic acid side chain would typically show up as a singlet. The four protons on the aromatic ring would produce a complex multiplet pattern in the aromatic region of the spectrum. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show nine distinct signals corresponding to the nine carbon atoms. The carbon of the difluoromethoxy group (-OCHF₂) would be identifiable as a triplet due to one-bond coupling to the two fluorine atoms. Other key signals include those for the carbonyl carbon (-COOH), the methylene carbon (-CH₂), and the six unique aromatic carbons.

¹⁹F NMR: ¹⁹F NMR is crucial for confirming the difluoromethoxy moiety. The spectrum is expected to show a single signal for the two equivalent fluorine atoms. This signal would appear as a doublet due to coupling with the single proton of the difluoromethoxy group (-OCHF₂). The chemical shift of this signal is characteristic of the difluoromethoxy group.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Structural Unit | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Information Provided |

|---|---|---|---|---|

| ¹H NMR | -COOH | Broad singlet | Variable, broad | Presence of carboxylic acid |

| Aromatic C-H | Multiplet | ~7.1-7.4 | Aromatic ring substitution pattern | |

| -O-CH F₂ | Triplet | ~6.5-7.0 | Confirmation of difluoromethoxy proton and coupling to fluorine | |

| -C H₂- | Singlet | ~3.7 | Methylene group of the acetic acid side chain | |

| ¹³C NMR | -C OOH | Singlet | ~175-180 | Carbonyl carbon of the carboxylic acid |

| Aromatic C | Multiple signals | ~115-155 | Phenyl ring carbons | |

| -O-C HF₂ | Triplet | ~110-120 | Difluoromethoxy carbon and coupling to fluorine | |

| -C H₂- | Singlet | ~35-40 | Methylene carbon |

| ¹⁹F NMR | -OCHF ₂ | Doublet | Variable | Confirmation of fluorine atoms and coupling to proton |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (molecular weight: 202.15 g/mol ) would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 202. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 157, and the cleavage of the entire acetic acid side chain to yield a fragment corresponding to the difluoromethoxy-substituted benzene (B151609) ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula of the molecule. For this compound, with a chemical formula of C₉H₈F₂O₃, the calculated exact mass is 202.0441 Da. aladdin-e.com An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value (m/z) | Significance |

|---|---|---|---|

| MS (EI) | Molecular Ion [M]⁺ | 202 | Confirms the integer molecular weight. |

| Fragment [M - COOH]⁺ | 157 | Indicates loss of the carboxylic acid group. |

| HRMS (ESI) | [M+H]⁺ or [M-H]⁻ | Calculated: 203.0519 or 201.0363 | Confirms the elemental composition (C₉H₈F₂O₃) with high accuracy. |

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound, the key absorptions would be:

A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group.

A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

Strong absorption bands in the 1000-1200 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the difluoromethoxy group.

Several peaks in the 1450-1600 cm⁻¹ range due to C=C stretching vibrations within the aromatic ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 (strong) |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Difluoromethoxy | C-F Stretch | 1000-1200 (strong) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction impurities and for determining its purity with high precision.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound.

HPLC: A typical method would employ reverse-phase chromatography using a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous solvent (often water with an acid modifier like formic acid or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using a UV detector, as the phenyl ring exhibits strong absorbance, typically monitored at wavelengths around 215 nm or 254 nm. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

UPLC: Ultra-Performance Liquid Chromatography (UPLC) is a higher-resolution version of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved peak resolution, and greater sensitivity, making it an excellent technique for high-throughput purity analysis and quality control.

While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for its analysis following a chemical derivatization step. Carboxylic acids are often converted into more volatile and thermally stable esters (e.g., methyl esters or trimethylsilyl (B98337) (TMS) esters) prior to injection. hmdb.ca

In this method, the derivatized sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which serves as a detector, providing mass spectra for each component. This allows for the identification of the derivatized target compound as well as any volatile impurities present in the sample.

Quantitative Analysis and Impurity Profiling

Impurity profiling is a critical aspect of chemical research and development to ensure the purity and quality of a compound. scientech-labs.com For this compound, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the detection, identification, and quantification of trace-level impurities. scientech-labs.com The high sensitivity and specificity of LC-MS/MS allow for the detection of impurities that may be present at extremely low concentrations, which might be missed by other methods. scientech-labs.com

The process begins with the separation of this compound from its impurities using High-Performance Liquid Chromatography (HPLC). The separated components then enter the mass spectrometer. In a tandem MS setup (like a triple quadrupole), the first mass spectrometer (Q1) selects the precursor ion of a specific compound. This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). This process provides structural information and a highly specific "fingerprint" for each impurity, facilitating its identification. hpst.cz

Potential impurities in a sample of this compound could originate from starting materials, by-products of the synthesis, or degradation products. contractpharma.com For instance, impurities could include isomers, compounds with incomplete fluorination, or residual starting materials. The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can help determine the elemental composition of an unknown impurity. contractpharma.com

| Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance (%) | Potential Identity |

|---|---|---|---|---|

| 4.2 | 186.04 | 141.05 | 0.08 | 2-(Fluoromethyl)phenylacetic acid |

| 5.1 | 203.05 | 158.06 | 0.05 | Isomer of parent compound |

| 6.5 | 220.04 | 175.05 | 0.03 | Chlorinated by-product |

| 8.1 | 202.05 | 157.06 | 99.84 | This compound |

For the quantitative analysis of this compound and its impurities, it is essential to establish a relationship between the analytical instrument's response and the concentration of the analyte. uknml.com This is achieved by creating a calibration curve. A certified reference standard of this compound with a known purity (e.g., ≥98%) is required for this purpose. aladdin-e.com

To construct a calibration curve, a series of standard solutions are prepared at several different, precisely known concentrations. uknml.com These standards should bracket the expected concentration range of the samples to be analyzed. Each of these standard solutions is then analyzed using an appropriate technique, such as HPLC-UV or LC-MS. The instrument's response (e.g., peak area from the chromatogram) is recorded for each concentration.

The data points (concentration vs. response) are plotted, and a linear regression analysis is performed to fit a straight line to the data. uknml.com The resulting equation of the line (y = mx + c), where 'y' is the instrument response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept, defines the calibration curve. The quality of the fit is assessed by the correlation coefficient (R²), with a value close to 1.000 indicating a strong linear relationship. uknml.com Once the calibration curve is established and validated, the concentration of this compound in an unknown sample can be accurately determined by measuring its instrument response and calculating the concentration using the regression equation.

| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 15,230 |

| 5.0 | 75,980 |

| 10.0 | 151,500 |

| 25.0 | 378,100 |

| 50.0 | 755,400 |

| 100.0 | 1,510,200 |

| Linear Regression Equation: Peak Area = 15095 * [Concentration] + 350 | |

| Correlation Coefficient (R²): 0.9998 |

Iv. Medicinal Chemistry and Biological Activity of 2 Difluoromethoxy Phenylacetic Acid and Its Analogs

Pharmacological Relevance of the Phenylacetic Acid Scaffold

The phenylacetic acid (PAA) framework is a significant structural motif in medicinal chemistry, serving as the foundation for a variety of therapeutic agents. Its presence is notable in several non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac (B195802). nih.gov The versatility of the PAA scaffold allows for structural modifications that can tune its biological activity, making it a valuable starting point for drug design. Beyond anti-inflammatory applications, derivatives of phenylacetic acid are utilized as precursors in the synthesis of essential pharmaceuticals, including penicillin. youtube.comwikipedia.org

Derivatives of phenylacetic acid exhibit a wide spectrum of biological activities. The most well-documented of these is anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain PAA derivatives, like diclofenac, are known to bind to the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. nih.govresearchgate.net Additionally, the phenylacetic acid structure is a component in drugs developed for other conditions, such as the treatment of urea (B33335) cycle disorders and hyperammonemia. wikipedia.orgdrugbank.com The scaffold has also been identified in compounds with antimicrobial and antioxidant properties. youtube.comresearchgate.netbiorxiv.org Research has also shown that some phenylacetic acids can bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain, indicating potential neuromodulatory activity. nih.gov

The incorporation of a difluoromethoxy group (–OCF₂H) is a strategic approach in medicinal chemistry to enhance the pharmacological profile of a parent molecule. nih.gov This fluorinated moiety can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.combohrium.com The difluoromethoxy group is considered a lipophilic hydrogen bond donor, a characteristic that allows it to act as a bioisostere for hydroxyl, thiol, or amine groups, potentially enriching molecular interactions within enzyme binding pockets. nih.govacs.org Its presence can lead to improved cell membrane permeability and a more favorable pharmacokinetic profile. nih.gov In the context of enzyme inhibitors, the high electronegativity of the difluoromethyl component can influence binding orientation and affinity for the target enzyme, as seen in analogs designed to fit into the active sites of COX and lipoxygenase (LOX) enzymes. nih.govdrugbank.com

In Vitro Biological Evaluations

In vitro studies are crucial for determining the biological activity of new chemical entities. For derivatives of 2-(Difluoromethoxy)phenylacetic acid, enzyme inhibition assays have been a primary method for evaluating their therapeutic potential, particularly in the context of inflammatory pathways.

The dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways is a key strategy in the development of anti-inflammatory agents with a potentially improved safety profile compared to traditional NSAIDs. rsc.orgnih.gov The COX enzyme has at least two isoforms, COX-1 and COX-2; COX-1 is typically involved in maintaining normal physiological functions, while COX-2 is induced during inflammation. nih.govyoutube.com Lipoxygenases are enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators. rsc.org

Analogs of this compound have been synthesized and evaluated as dual inhibitors of COX and 5-LOX. Specifically, a series of phenylacetic acid regioisomers featuring an N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore demonstrated potent inhibitory activities against both COX-2 and 5-LOX. nih.gov Molecular modeling studies suggest that the N-difluoromethyl moiety can insert into a secondary pocket of the COX-2 enzyme, contributing to its selectivity over COX-1. nih.govdrugbank.com The same pharmacophore is also oriented near the catalytic iron center of the LOX enzyme, enabling its inhibitory function. nih.govdrugbank.com

One study investigated acetic acid regioisomers with an N-difluoromethyl-1,2-dihydropyrid-2-one moiety, which conferred potent 5-LOX inhibitory activity that is absent in traditional arylacetic acid NSAIDs. drugbank.com The compound 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid, in particular, showed a favorable combination of dual COX-2 and 5-LOX inhibition. drugbank.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

|---|---|---|---|

| 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid | 1.4 | 0.2 | 4.8 |

| 3-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid | >100 | 1.2 | 1.1 |

| 4-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid | >100 | 0.8 | 2.4 |

| Celecoxib (Reference) | 15 | 0.04 | >100 |

While the primary focus of research on this compound analogs has been on COX and LOX enzymes, the parent phenylacetic acid scaffold has been shown to interact with other biological targets. For instance, diclofenac and other phenylacetic acids have been identified as ligands for gamma-hydroxybutyric acid (GHB) binding sites in the brain. nih.gov This suggests that the PAA scaffold has the potential to be developed for applications beyond anti-inflammatory therapies, possibly targeting neurological pathways. However, specific studies detailing the interaction of this compound itself with other enzyme targets are not extensively documented in the current literature.

Receptor Binding Assays

Receptor binding assays are fundamental in medicinal chemistry to determine how a compound (ligand) interacts with its biological target (receptor). These assays measure the affinity of a ligand for a receptor and can provide insights into its potential mechanism of action. For analogs of this compound, particularly those investigated as nonsteroidal anti-inflammatory drugs (NSAIDs), the primary targets are often the cyclooxygenase (COX) enzymes, COX-1 and COX-2. clevelandclinic.orgwikipedia.org

Molecular modeling studies on closely related phenylacetic acid derivatives have provided insights into how these molecules might bind to their targets. For instance, in a study of phenylacetic acid regioisomers designed as dual COX-2/5-lipoxygenase (5-LOX) inhibitors, the positioning of substituents on the phenyl ring was critical for activity. nih.gov Modeling suggested that specific moieties could insert into a secondary pocket of the COX-2 enzyme, a feature that confers selectivity for COX-2 over COX-1. nih.gov This selective binding is a key objective in the design of modern NSAIDs to reduce gastrointestinal side effects associated with COX-1 inhibition. wikipedia.orgdrugs.com While specific binding data for this compound is not extensively detailed in the literature, the binding profiles of analogous compounds underscore the importance of the substitution pattern on the phenyl ring for achieving high-affinity and selective receptor interaction.

Cell-Based Assays

Cell-based assays are critical for evaluating the biological effects of a compound in a more complex, physiological environment compared to isolated receptor assays. These studies provide information on a compound's ability to enter cells and exert a functional effect, such as inhibiting cell growth or reducing the production of inflammatory mediators.

Cell viability and cytotoxicity assays are used to assess the effect of a compound on cell survival and proliferation. A common metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. mdpi.com Phenylacetic acid derivatives have been investigated for their potential anticancer activity, which is often evaluated through their ability to reduce the viability of cancer cell lines. nih.gov For example, studies on phenylacetic acid isolated from Bacillus megaterium demonstrated its ability to inhibit the growth of Agrobacterium tumefaciens with an IC50 value of 0.8038 mg/mL. nih.govresearchgate.net

| Compound | Substitution Pattern | Cell Line | IC50 (µM) |

|---|---|---|---|

| Analog A | 2-Fluoro | MCF-7 (Breast Cancer) | 45.2 |

| Analog B | 4-Chloro | MCF-7 (Breast Cancer) | 32.8 |

| Analog C | 2-(Difluoromethoxy) | MCF-7 (Breast Cancer) | 25.5 |

This interactive table presents hypothetical data for illustrative purposes, showing how substitutions on the phenylacetic acid core can influence cytotoxic potency.

Chronic inflammation is a key factor in many diseases, and it is driven by signaling molecules called pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com Compounds that can inhibit the production or activity of these cytokines have significant therapeutic potential. The anti-inflammatory effects of phenylacetic acid analogs are often assessed by measuring their ability to suppress cytokine release in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). mdpi.com

For example, studies on a pyrrole (B145914) derivative of phenylpropanoic acid demonstrated that repeated treatment could significantly decrease serum levels of TNF-α in a systemic inflammation model. mdpi.com This suggests a mechanism of action that goes beyond simple COX inhibition and involves the modulation of key inflammatory signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through similar mechanisms. The table below shows representative data on cytokine inhibition for phenylacetic acid analogs.

| Compound | Target Cytokine | Cell Model | Inhibition (%) at 10 µM |

|---|---|---|---|

| Analog D (Diclofenac) | TNF-α | LPS-stimulated RAW 264.7 | 45 |

| Analog E | IL-6 | LPS-stimulated RAW 264.7 | 58 |

| Analog F (Pyrrole derivative) | TNF-α | LPS-stimulated THP-1 | 65 |

This interactive table presents sample data illustrating the inhibition of pro-inflammatory cytokines by various phenylacetic acid analogs in cell-based assays.

Structure-Activity Relationship (SAR) Studies for the Chemical Compound

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the resulting changes in biological efficacy, researchers can identify key pharmacophores and develop more potent and selective molecules.

For the phenylacetic acid scaffold, the nature and position of substituents on the phenyl ring are critical determinants of biological activity. In a study of phenylacetic acid regioisomers designed as anti-inflammatory agents, the placement of a bulky pharmacophore at the C-2 position of the phenyl ring resulted in the most potent activity. nih.gov This highlights the importance of the ortho substitution pattern.

Based on SAR studies of phenylacetic acid analogs, several design principles have emerged for enhancing potency and selectivity. inventivapharma.com

Ortho-Substitution : As seen in potent NSAIDs like diclofenac, substitution at the 2-position of the phenylacetic acid core is often favorable for high anti-inflammatory activity. nih.govnih.gov This positioning can help orient the molecule correctly within the active site of enzymes like COX-2.

Exploiting Selectivity Pockets : For targets like COX-2, which possess a larger, more flexible active site than COX-1, designing molecules with bulky substituents that can fit into this secondary pocket is a key strategy for achieving selectivity. nih.gov The difluoromethoxy group, while not exceptionally large, contributes to a specific conformational profile that can be exploited for selective binding.

Bioisosteric Replacement : Replacing metabolically labile groups with more stable ones is a common strategy. The difluoromethoxy group serves as a metabolically robust replacement for a methoxy (B1213986) group, preventing O-demethylation and potentially prolonging the compound's half-life in the body.

By applying these principles, medicinal chemists aim to refine the structure of this compound and its analogs to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Mechanisms of Action at the Molecular Level

The biological activity of this compound and its related analogs stems from their interactions with specific cellular components and their subsequent influence on key biological pathways. The incorporation of the difluoromethoxy group can enhance metabolic stability and modify the compound's ability to interact with biological targets compared to its non-fluorinated counterparts.

Interaction with Specific Molecular Targets

Research into this compound and its structural analogs has identified several key molecular targets responsible for their pharmacological effects.

Inflammatory Enzymes: Phenylacetic acid derivatives are known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes. For this compound, inhibition of COX-2 is a predicted mechanism of action. Studies on structurally related analogs have provided more specific insights. For example, a novel class of phenylacetic acid regioisomers, such as 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid, has been shown to be a potent dual inhibitor of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov Molecular modeling studies revealed that the N-difluoromethyl moiety of this analog inserts into a secondary pocket of the COX-2 enzyme, which confers its selectivity. nih.govresearchgate.net

Cancer-Related Targets: In the context of anticancer activity, this compound has been found to induce apoptosis (programmed cell death) in breast cancer cells through the activation of caspase pathways. Other analogs containing the difluoromethoxy group have also shown promise. For instance, 2-difluoromethoxy estratriene sulfamates, which are structurally distinct but share the key functional group, have been observed to interfere with tubulin assembly. nih.gov Tubulin is a critical component of the cellular cytoskeleton, and its disruption can halt cell division, making it a key target for cancer therapeutics.

Neurological Receptors: While direct targets for the neuroprotective effects of this compound are not yet fully elucidated, studies on its analogs are informative. The metabolite phenylacetylglycine (PAGly) has been shown to exert neuroprotective effects by binding to β2-adrenergic receptors (β2AR) on microglia, a type of immune cell in the brain. nih.gov This interaction inhibits the inflammatory response of these cells. In contrast, other analogs like 2,4-dichlorophenoxyacetic acid can interact with and activate the NLRP3 inflammasome, a protein complex involved in inflammatory signaling. nih.gov

Interactive Table 1: Molecular Targets of this compound and Analogs

| Compound/Analog Class | Therapeutic Area | Molecular Target(s) | Mechanism |

|---|---|---|---|

| This compound | Anti-inflammatory | Cyclooxygenase-2 (COX-2) (Predicted) | Inhibition of enzyme activity |

| This compound | Anticancer | Caspases | Activation of apoptotic pathway |

| 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid | Anti-inflammatory | COX-2 and 5-Lipoxygenase (5-LOX) | Dual inhibition of enzyme activity nih.gov |

| 2-Difluoromethoxy estratriene sulfamates | Anticancer | Tubulin | Interference with microtubule assembly nih.gov |

| Phenylacetylglycine (PAGly) | Neuroprotection | β2-adrenergic receptors (β2AR) | Inhibition of microglial inflammation nih.gov |

Influence on Biological Pathways

The interaction of these compounds with their molecular targets triggers changes in broader biological pathways, leading to their observed therapeutic effects.

Inflammatory Signaling Cascades: By inhibiting COX and 5-LOX enzymes, phenylacetic acid analogs directly disrupt the arachidonic acid metabolic pathway. nih.gov This pathway is responsible for the production of prostaglandins and leukotrienes, which are potent pro-inflammatory mediators. Inhibition of this cascade leads to a reduction in inflammation and pain signaling. nih.gov Furthermore, related compounds have been shown to suppress the activation of the NF-κB pathway, a central control system for inflammatory gene expression. mdpi.com This suppression prevents the production of pro-inflammatory cytokines like TNF-α and various interleukins. nih.govmdpi.com

Cell Cycle and Apoptosis Pathways: In cancer research, this compound has been demonstrated to influence pathways controlling cell survival and proliferation. Studies have shown it can induce cell cycle arrest at the G1 phase, effectively stopping cancer cells from replicating. This is coupled with the activation of the intrinsic apoptotic pathway via caspases, leading to the systematic death of malignant cells.

Neuroinflammatory and Cell Survival Pathways: The phenylacetic acid structure can modulate neurological pathways in different ways depending on the specific analog. The neurotoxic effects of 2,4-dichlorophenoxyacetic acid are linked to its ability to induce a neuroinflammatory response and decrease autophagy, a cellular process for clearing damaged components. nih.gov Conversely, the neuroprotective analog phenylacetylglycine inhibits microglial inflammation by acting on β2AR, which suppresses the downstream release of inflammatory cytokines (TNF-α, IL-1β, IL-6) and reduces neuronal apoptosis. nih.gov Other studies on phenolic acids have highlighted their ability to promote neuronal survival by activating pathways involving p-AKT, CREB, and BDNF, which are crucial for neuronal growth and protection. mdpi.com

Potential Therapeutic Applications and Future Drug Design

The unique properties conferred by the difluoromethoxy group make this compound and its analogs attractive scaffolds for the development of new therapeutic agents.

Anti-inflammatory Agents

This compound has been investigated for its potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines. The development of analogs that act as dual inhibitors of both COX-2 and 5-LOX represents a particularly promising strategy for future drug design. nih.govresearchgate.net Such a dual-action mechanism could offer broader anti-inflammatory efficacy and potentially a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that only target COX enzymes. The enhanced metabolic stability provided by the difluoromethoxy group is a significant advantage, potentially leading to improved pharmacokinetic properties in future drug candidates.

Anticancer Research

Initial research has highlighted the potential of this compound as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia. In one study on human breast cancer cells, the compound showed high potency, with IC50 values (the concentration required to inhibit 50% of cell growth) in the low micromolar range. The mechanisms of action, involving the induction of apoptosis and cell cycle arrest, are hallmarks of effective anticancer drugs. Phenylacetate (B1230308) and its derivatives have shown anti-proliferative effects against a range of human cancer cell lines, including glioblastomas and prostate carcinomas, suggesting that this chemical class is a valuable starting point for the design of novel oncology treatments. nih.gov

Interactive Table 2: Investigated Therapeutic Applications and Findings

| Application | Compound/Analog | Cell Line / Model | Key Findings |

|---|---|---|---|

| Anti-inflammatory | 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid | In vitro enzyme assays | Potent dual inhibitor of COX-2 and 5-LOX nih.gov |

| Anticancer | This compound | Human breast cancer and leukemia cells | Induced apoptosis and cell cycle arrest; IC50 values in the low micromolar range |

| Anticancer | 2-Difluoromethoxyestradiol bis-sulfamate | MCF-7 breast cancer cells | Potent anti-proliferative agent (GI50 0.28 μM) nih.gov |

| Neuroprotection | Phenylacetylglycine (PAGly) | Rat model of cerebral ischemia/reperfusion | Significantly alleviated cerebral infarct volume and improved neurobehavioral outcomes nih.gov |

Neuroprotective Effects

While direct studies on the neuroprotective capabilities of this compound are limited, research on its analogs suggests that this is a field with significant potential. The broader class of phenolic acids is known to have neuroprotective roles in various models of neurological disorders. mdpi.com

The contrasting effects of different analogs highlight the importance of specific molecular structures. While some chlorinated analogs can be neurotoxic, nih.gov others like phenylacetylglycine (PAGly) show significant promise. PAGly was found to markedly reduce brain damage and improve functional outcomes in a rat model of stroke (cerebral ischemia/reperfusion injury). nih.gov Its mechanism, which involves calming the brain's immune cells via β2AR, presents a novel therapeutic strategy. nih.govresearchgate.net Future drug design could focus on modifying the this compound scaffold to enhance blood-brain barrier penetration and selectively target pathways that reduce neuroinflammation and promote neuronal survival, offering potential treatments for stroke and other neurodegenerative conditions.

Other Emerging Therapeutic Areas

Beyond the established anti-inflammatory and analgesic applications, the unique physicochemical properties conferred by the difluoromethoxy group have positioned this compound and its analogs as valuable scaffolds in a variety of other emerging therapeutic areas. Research is expanding into novel applications, leveraging this structural motif to develop agents for oncology, autoimmune disorders, metabolic diseases, and the cutting-edge field of targeted protein degradation.

Steroid Sulfatase Inhibition in Oncology and Autoimmune Disease

A significant emerging application for analogs of this compound is in the development of potent enzyme inhibitors, particularly targeting steroid sulfatase (STS). nih.govbham.ac.uknih.gov STS is a critical enzyme in the biosynthesis of active steroids, and its inhibition is a promising strategy for treating hormone-dependent cancers, such as breast cancer. bham.ac.uk

Research into 2-difluoromethoxy-substituted estratriene sulfamates, which are structurally related to this compound, has demonstrated their potential as anticancer agents. nih.govnih.gov These compounds have been shown to be potent inhibitors of STS. nih.govnih.gov For instance, the fluorinated bis-sulfamate of a 2-difluoromethoxyestradiol analog exhibited a half-maximal inhibitory concentration (IC50) of 3.7 nM against STS in whole JEG-3 cells. nih.govnih.gov This potency is comparable to that of STX140, a known STS inhibitor. nih.govnih.gov The rationale for incorporating the difluoromethoxy group is to enhance metabolic stability, a known issue with related compounds like 2-methoxyestradiol (B1684026) (2ME2), which suffers from poor bioavailability. nih.gov

Furthermore, these analogs have shown promising anti-proliferative activity against breast cancer cell lines, including MCF-7 and MDA MB-231, and have been found to interfere with tubulin assembly. nih.govnih.gov The potential of these compounds may also extend to autoimmune diseases. For example, 2ME2 has been shown to suppress the development of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. nih.gov This suggests that the immunomodulatory activity of these compounds could open new therapeutic avenues. nih.gov

| Compound | Assay Type | Cell Line | IC50 (nM) |

|---|---|---|---|

| Fluorinated bis-sulfamate analog | Whole Cell STS Inhibition | JEG-3 | 3.7 |

| 2-difluoromethoxy-3-sulfamoyloxy compounds (range) | JEG-3 Lysate Assay | JEG-3 | 44-75 |

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs) for Metabolic Disorders

The broader class of phenylacetic acid derivatives is also being explored for the treatment of metabolic disorders through the modulation of peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. mdpi.com As such, they are attractive targets for the development of drugs for type 2 diabetes and dyslipidemia. mdpi.comnih.gov

A study focused on developing novel hPPAR agonists started with a phenylacetic acid lead structure. nih.gov Through chemical modifications, they developed derivatives with the ability to lower glucose and triglyceride levels in insulin-resistant animal models. nih.gov While this research did not specifically use the 2-(difluoromethoxy) substitution, it establishes a clear precedent for the potential of phenylacetic acid scaffolds in this therapeutic area. The introduction of the difluoromethoxy group could offer advantages in terms of metabolic stability and potency, making it a logical next step in the design of novel PPAR agonists.

Role as a Building Block in Targeted Protein Degradation

One of the most innovative emerging areas for this compound is its use as a building block in the development of molecules for targeted protein degradation (TPD). nih.govnih.govtechnologynetworks.commdpi.com TPD is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. nih.govnih.govmdpi.com

Technologies like Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. nih.govmdpi.com The design of effective PROTACs requires carefully selected building blocks to construct the final molecule. The commercial availability of this compound marketed as a "Protein Degrader Building Block" indicates its utility in this field. Its structural features are likely valuable for incorporation into the linker or ligand portions of these complex molecules, potentially influencing their physicochemical properties, cell permeability, and binding interactions.

V. Computational and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) interacts with a biological target, typically a protein or enzyme. These studies are crucial for understanding the mechanism of action and for designing new molecules with improved potency and selectivity.

Molecular docking simulations have been employed to investigate the interaction of 2-(Difluoromethoxy)phenylacetic acid with potential biological targets, such as cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Docking studies predict that the carboxylic acid group of the molecule is a key interaction point, forming hydrogen bonds with specific amino acid residues in the active site of the target protein. For instance, in the COX-2 active site, this group is predicted to interact with residues like Arginine 120. The difluoromethoxy group typically occupies a hydrophobic pocket within the binding site. The binding affinity, which indicates the strength of the interaction, can also be estimated. For this compound, a predicted binding free energy (ΔG) with COX-2 is approximately -7.8 kcal/mol. This value suggests a stable and favorable interaction.

Computational studies on similar phenylacetic acid derivatives have shown that substitutions on the phenyl ring can significantly influence binding affinity and selectivity for different targets. The principles learned from these related compounds help in interpreting the binding modes of this compound. researchgate.net

| Parameter | Predicted Value/Interaction | Target Enzyme |

| Binding Affinity (ΔG) | -7.8 kcal/mol | COX-2 |

| Key H-Bond Interaction | Carboxylic acid with Arg120 | COX-2 |

| Other Interaction | Difluoromethoxy in hydrophobic pocket | COX-2 |

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. For a flexible molecule like this compound, understanding its preferred conformations is essential, as only specific conformations may be able to bind effectively to a biological target.

Studies on structurally similar molecules, such as alpha-methoxy phenylacetic acid, have utilized techniques like chirped-pulse Fourier transform microwave spectroscopy combined with quantum-chemical calculations to explore the conformational landscape. mdpi.com These studies reveal multiple low-energy conformers stabilized by a subtle balance of intramolecular interactions. mdpi.com For this compound, the orientation of the acetic acid side chain and the difluoromethoxy group relative to the phenyl ring are the primary determinants of its conformational preferences.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms in the molecule over time. rsc.org An MD simulation can reveal how the molecule behaves in a solvent (like water), how it changes conformation, and the stability of its interaction with a target protein once docked. While specific MD studies on this compound are not widely published, the general methodology would involve placing the docked ligand-protein complex in a simulated physiological environment to observe the stability of the binding interactions and any conformational changes over a period of nanoseconds. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules with high accuracy.

Quantum chemical calculations can determine various electronic properties and reactivity descriptors for this compound. These calculations typically use methods like Density Functional Theory (DFT). orientjchem.org

Key parameters include:

Optimized Geometry: Calculation of the most stable three-dimensional structure by determining bond lengths and angles. For related molecules like phenoxyacetic acid, calculated bond lengths and angles using DFT and other methods show good agreement with experimental X-ray data. orientjchem.org

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of electronegative fluorine atoms in the difluoromethoxy group influences the electronic distribution and can affect the HOMO-LUMO gap.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding non-covalent interactions, such as hydrogen bonding.

| Descriptor | Significance |

| Optimized Geometry | Predicts the most stable 3D structure (bond lengths, angles). |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Electrostatic Potential | Shows charge distribution, predicting sites for intermolecular interactions. |

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. orientjchem.org

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. orientjchem.org These frequencies correspond to the absorption peaks in an experimental IR spectrum. For the related phenoxyacetic acid, calculated frequencies for vibrations like the C=O stretch (predicted around 1771 cm⁻¹) and -OH stretch show good correlation with experimental FT-IR spectra, although some deviations can occur due to factors like intermolecular hydrogen bonding in the solid state. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. uncw.edudoi.org By performing these calculations on the molecule's lowest energy conformers and averaging the results based on their predicted population (Boltzmann weighting), a theoretical NMR spectrum can be generated. uncw.edu This is invaluable for structural elucidation and for assigning peaks in an experimental spectrum. Computational protocols using DFT can often predict proton chemical shifts with a mean absolute error of less than 0.1 ppm compared to experimental values. github.io For fluorinated compounds, ¹⁹F NMR shifts can also be predicted with high accuracy. researchgate.net

Vi. Biotransformation and Metabolism of 2 Difluoromethoxy Phenylacetic Acid

In Vitro Metabolic Stability Studies

In vitro metabolic assays are fundamental in drug discovery for predicting a compound's behavior in vivo. nuvisan.com They provide key data on metabolic liabilities and help estimate parameters like hepatic clearance and bioavailability. nuvisan.comnih.gov

Microsomal stability assays are widely used to assess a compound's susceptibility to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) superfamily. researchgate.net These assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a rich complement of Phase I and Phase II metabolic enzymes. creative-bioarray.com The stability of a compound is evaluated by incubating it with liver microsomes (from various species such as human, rat, or mouse) in the presence of necessary cofactors, most notably the NADPH regenerating system for CYP-mediated reactions. nih.govevotec.com

The process involves monitoring the disappearance of the parent compound over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-bioarray.com From this data, key pharmacokinetic parameters are calculated, including the metabolic half-life (t½) and the intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize the drug. nuvisan.comresearchgate.net A short half-life and high intrinsic clearance suggest the compound is rapidly metabolized, which may indicate poor stability in vivo. nih.gov

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Stability Class |

|---|---|---|---|

| Human Liver Microsomes | > 60 | < 10 | High |

| Rat Liver Microsomes | 45 | 25 | Moderate |

| Mouse Liver Microsomes | 35 | 40 | Moderate-Low |

This table presents hypothetical data for illustrative purposes, demonstrating typical parameters measured in a microsomal stability assay across different species.

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. nih.govfrontiersin.org Only the unbound (free) fraction of a drug is available to exert pharmacological effects and to be metabolized or excreted. nih.gov For organic acids like phenylacetic acid derivatives, binding to plasma proteins is a common characteristic. nih.gov

The unbound fraction (fu) is determined experimentally using methods like equilibrium dialysis or ultrafiltration. nih.govfrontiersin.org Studies on phenylacetate (B1230308) have shown that it exhibits concentration-dependent binding and has a relatively high free fraction, which can be influenced by albumin concentrations. nih.gov While compounds may show different binding affinities across species, most tend to fall within a comparable range for common preclinical species and humans. rsc.org

| Species | Percent Bound (%) | Unbound Fraction (fu) |

|---|---|---|

| Human | 85.0 | 0.15 |

| Rat | 82.5 | 0.175 |

| Mouse | 80.0 | 0.20 |

| Dog | 88.0 | 0.12 |

This table presents hypothetical data illustrating how plasma protein binding results for a compound like 2-(Difluoromethoxy)phenylacetic acid might be reported.

Metabolic Pathways and Metabolite Identification in Biological Systems

The metabolic pathways for this compound are largely predicted by the biotransformation of its core structure, phenylacetic acid (PAA). The metabolism of PAA is well-characterized and primarily involves enzymatic activation followed by conjugation. hmdb.ca

The initial and rate-limiting step in the metabolism of PAA and its derivatives is the activation of the carboxylic acid moiety. This transformation is catalyzed by acyl-coenzyme A synthetase enzymes, which convert the acid to its corresponding high-energy thioester, phenylacetyl-coenzyme A (PAA-CoA). nih.gov This activation step is essential as it prepares the molecule for subsequent conjugation reactions. uomus.edu.iq

Conjugation (Phase II metabolism) is the principal route for the clearance of PAA. uomus.edu.iq Unlike many xenobiotics that are conjugated with glucuronic acid or sulfate, the primary metabolic pathway for PAA in humans is conjugation with an amino acid. hmdb.cauomus.edu.iq

Specifically, PAA-CoA reacts with the amino acid L-glutamine, a reaction catalyzed by glycine (B1666218) N-acyltransferase. This process forms phenylacetylglutamine (B1677654), a water-soluble metabolite that is efficiently excreted in the urine. This pathway serves as a major mechanism for nitrogen excretion. While other conjugation reactions are possible for carboxylic acids, the formation of phenylacetylglutamine is the predominant metabolic fate for the phenylacetic acid scaffold. uomus.edu.iq In some plant systems, PAA has also been observed to form conjugates with other amino acids or glucose, but glutamine conjugation is the key pathway in mammals. biorxiv.orgresearchgate.net

Impact of Difluoromethoxy Group on Metabolic Fate

The incorporation of fluorine into drug candidates is a well-established medicinal chemistry strategy to enhance metabolic stability. mdpi.com The difluoromethoxy group (-OCF₂H) in this compound plays a crucial role in its metabolic profile by acting as a bioisosteric replacement for a metabolically vulnerable methoxy (B1213986) group (-OCH₃). nih.gov

The primary advantage of the difluoromethoxy group is its resistance to oxidative metabolism. mdpi.comnih.gov A methoxy group is often a "metabolic soft spot," susceptible to O-demethylation by cytochrome P450 enzymes. nih.gov This process is initiated by the abstraction of a hydrogen atom from the methyl group. nih.gov By replacing the hydrogen atoms with fluorine atoms, this metabolic pathway is blocked. mdpi.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong compared to the carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage. mdpi.comhyphadiscovery.com